![molecular formula C16H23BO3 B2594082 2-[2-(4-méthoxyphényl)prop-1-én-1-yl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane CAS No. 1398771-24-8](/img/structure/B2594082.png)
2-[2-(4-méthoxyphényl)prop-1-én-1-yl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene is an organic compound that belongs to the class of boronic esters. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biology and medicine, this compound can be used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular structures that can interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming various chemical bonds makes it a key intermediate in the manufacture of high-performance materials.
Mécanisme D'action
Target of Action
The primary target of the compound 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a decrease in pro-inflammatory responses .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting the activation of STAT3, 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane disrupts this pathway, leading to a reduction in the transcription of genes involved in inflammation and cell proliferation .
Pharmacokinetics
Its ability to inhibit stat3 suggests that it can reach its target in sufficient concentrations to exert its effects .
Result of Action
The molecular and cellular effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the inhibition of pro-inflammatory responses and the reduction of cell proliferation . In addition, it has been shown to exhibit anticancer effects, as evidenced by growth inhibition, inducement of apoptosis, and suppression of migration and invasion .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Analyse Biochimique
Biochemical Properties
2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway . This compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing their expression and activity . Additionally, it binds to proteins like CD14 and MD2, inhibiting the activation of the NF-κB and JNK/AP-1 pathways .
Cellular Effects
The effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. It has been shown to reduce inflammation by inhibiting the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This compound also influences cell signaling pathways, particularly the STAT3 pathway, leading to decreased activation of STAT3, p38, and monoamine oxidase B (MAO-B) in neuronal cells . Furthermore, it affects gene expression by reducing the levels of inflammatory proteins and amyloidogenic proteins in microglial BV-2 cells and cultured astrocytes .
Molecular Mechanism
At the molecular level, 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds directly to the DNA-binding domain of STAT3, inhibiting its activation and downstream signaling . This compound also interacts with the hydroxyl residue in the core fragment of STAT3, further inhibiting its activity . Additionally, it inhibits the activation of the NF-κB and JNK/AP-1 pathways by binding to CD14 and MD2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been observed over time. Studies have shown that this compound remains stable and effective over extended periods, with its anti-inflammatory and anti-amyloidogenic effects persisting in both in vitro and in vivo models . Long-term treatment with this compound has been associated with reduced memory loss and decreased levels of inflammatory proteins in animal models .
Dosage Effects in Animal Models
The effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation and amyloidogenesis without causing significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .
Metabolic Pathways
2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase B (MAO-B), which converts it to its active metabolite . This compound also affects metabolic flux by inhibiting the STAT3 pathway, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. It binds to CD14 and MD2, which facilitate its transport and localization within specific cellular compartments . This compound’s distribution is influenced by its interactions with these proteins, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling proteins . This compound’s localization is directed by specific targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments for effective action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene typically involves the following steps:
Preparation of the Boronic Ester: The boronic ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halide under palladium-catalyzed conditions.
Formation of the Propene Derivative: The next step involves the coupling of the boronic ester with a 4-methoxyphenyl derivative. This is usually achieved through a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like tetrahydrofuran or toluene).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key factors in industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. Catalysts and reagents are often recycled to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic ester group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid: A compound with a similar structure but different functional groups.
1,3,2-Dioxaborolane Derivatives: A class of compounds with varying substituents on the boron atom.
Uniqueness
(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene is unique due to its specific combination of functional groups, which provides distinct reactivity and stability in chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency makes it particularly valuable in organic synthesis.
This compound’s versatility and effectiveness in forming carbon-carbon bonds distinguish it from other similar compounds, making it a crucial intermediate in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXOQWZXIDYRO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
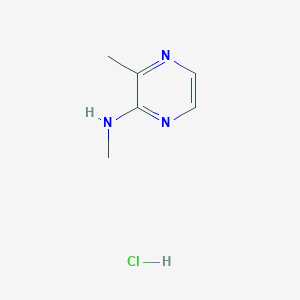
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide](/img/structure/B2594010.png)
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)
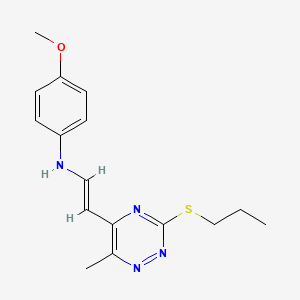
![isopropyl 2-(2-(5-oxo-1-(o-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2594014.png)
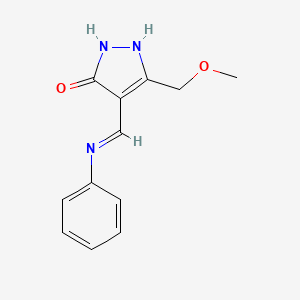
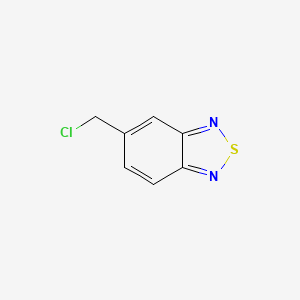
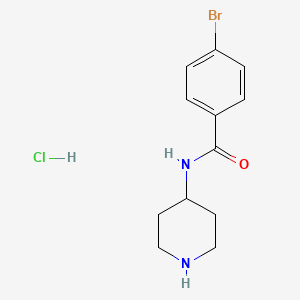
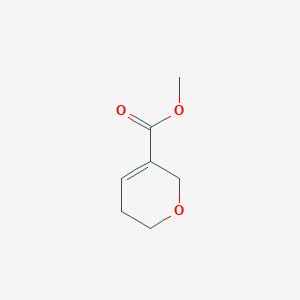
![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)
